1-(3,5-dimethylphenyl)-N-propyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide
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Overview
Description
1-(3,5-Dimethylphenyl)-N-propyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features a pyrazole ring substituted with a pyrrole group and a dimethylphenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its biological activity has been studied for potential use in drug discovery and development.
Medicine: The compound may have therapeutic properties, making it a candidate for further research in medicinal chemistry.
Industry: Its unique properties can be leveraged in the development of new materials and chemical processes.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit theEnoyl ACP Reductase and DHFR enzymes . These enzymes play crucial roles in bacterial fatty acid synthesis and folic acid metabolism, respectively, making them potential targets for antimicrobial drugs .
Mode of Action
The compound interacts with its targets, likely through binding interactions at the active sites of the Enoyl ACP Reductase and DHFR enzymes . This interaction could inhibit the normal function of these enzymes, leading to disruption of essential biochemical processes in the bacteria .
Biochemical Pathways
The compound’s action on Enoyl ACP Reductase affects the fatty acid synthesis pathway in bacteria, while its action on DHFR disrupts the folic acid metabolism pathway . Both these pathways are vital for bacterial growth and survival, so their disruption can lead to the death of the bacteria .
Pharmacokinetics
Similar compounds have been subjected to admet studies , suggesting that this compound may also have been evaluated for its pharmacokinetic properties.
Result of Action
The compound’s action on its targets leads to the disruption of essential biochemical processes in bacteria, potentially resulting in the death of the bacteria . Some of the synthesized compounds also showed strong antibacterial and antitubercular properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazole core One common approach is the reaction of hydrazine with a suitable diketone or β-diketone derivative to form the pyrazole ring
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using advanced chemical reactors and purification techniques. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Continuous flow chemistry and automated synthesis platforms are also employed to streamline the production process and ensure consistency.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of multiple functional groups allows for diverse reactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The reactions can yield a variety of products, including oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
Comparison with Similar Compounds
1-(3,5-Dimethylphenyl)ethanone
3,5-Dimethylphenyl isocyanate
1-(3,5-Dimethylphenyl)ethanol
Uniqueness: 1-(3,5-Dimethylphenyl)-N-propyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide stands out due to its unique combination of functional groups and its potential applications in various fields. Its structural complexity and reactivity make it a valuable compound for research and industrial use.
Properties
IUPAC Name |
1-(3,5-dimethylphenyl)-N-propyl-5-pyrrol-1-ylpyrazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O/c1-4-7-20-18(24)17-13-21-23(19(17)22-8-5-6-9-22)16-11-14(2)10-15(3)12-16/h5-6,8-13H,4,7H2,1-3H3,(H,20,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIIULFGNGKXQPL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(N(N=C1)C2=CC(=CC(=C2)C)C)N3C=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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